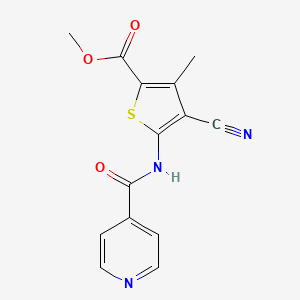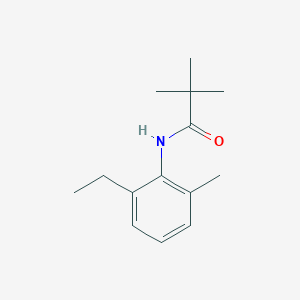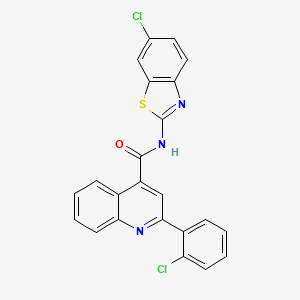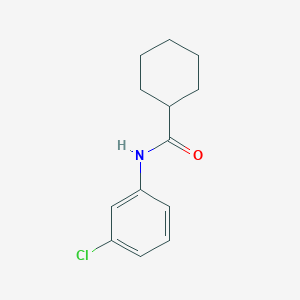![molecular formula C21H19Cl2N3O B3882256 2-(3,4-dichlorophenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B3882256.png)
2-(3,4-dichlorophenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline
Übersicht
Beschreibung
2-(3,4-dichlorophenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline, also known as DMQX, is a chemical compound that has been widely used in scientific research. DMQX belongs to the quinoxaline family and is a potent antagonist of the glutamate receptor, specifically the N-methyl-D-aspartate (NMDA) receptor.
Wirkmechanismus
2-(3,4-dichlorophenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline acts as a competitive antagonist of the NMDA receptor, binding to the receptor and preventing the binding of glutamate. This results in the inhibition of the influx of calcium ions into the cell, which is necessary for the activation of various intracellular signaling pathways. The inhibition of the NMDA receptor by this compound has been shown to be neuroprotective in various models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of long-term potentiation (LTP) and the enhancement of long-term depression (LTD) in the hippocampus. It has also been shown to have analgesic effects and to reduce the severity of neuropathic pain. Additionally, this compound has been shown to have neuroprotective effects in various models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(3,4-dichlorophenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline in lab experiments is its potency as an NMDA receptor antagonist. This allows for the precise manipulation of the NMDA receptor in various physiological and pathological processes. However, one of the limitations of using this compound is its potential off-target effects, as it may also inhibit other glutamate receptors. Additionally, this compound has a short half-life, which may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the use of 2-(3,4-dichlorophenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline in scientific research. One potential direction is the development of more potent and selective NMDA receptor antagonists based on the structure of this compound. Another direction is the investigation of the potential therapeutic applications of this compound in various neurodegenerative diseases. Finally, the use of this compound in combination with other drugs may provide new insights into the role of the NMDA receptor in various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dichlorophenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline has been used extensively in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. It has been shown to be a potent antagonist of the NMDA receptor, inhibiting the binding of glutamate to the receptor and preventing the influx of calcium ions into the cell. This compound has been used to study the role of the NMDA receptor in synaptic plasticity, learning and memory, pain perception, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
[2-(3,4-dichlorophenyl)quinolin-4-yl]-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3O/c1-25-8-10-26(11-9-25)21(27)16-13-20(14-6-7-17(22)18(23)12-14)24-19-5-3-2-4-15(16)19/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMGRBOXXWEWBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(3-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazol-5-yl)methyl]-2-methyl-1H-benzimidazole](/img/structure/B3882197.png)
![1-[3-(3,4-dichlorophenyl)acryloyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B3882206.png)



![(1-{1-[(6-methoxy-2-naphthyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B3882222.png)
![methyl 4-(aminocarbonyl)-5-({[2-(5-chloro-2-thienyl)-4-quinolinyl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate](/img/structure/B3882229.png)
![methyl 2-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3882232.png)
![3-isobutyl-N,1-dimethyl-N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B3882233.png)
![4-{[3-(isopropoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B3882249.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-5-methyl-2-furamide](/img/structure/B3882259.png)
![2-[(1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B3882262.png)
